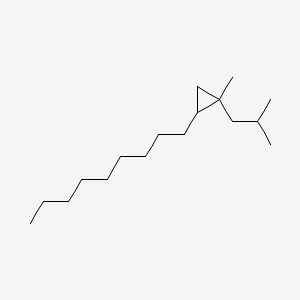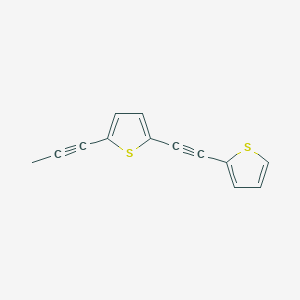
Thiophene, 2-(1-propynyl)-5-(2-thienylethynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene, 2-(1-propynyl)-5-(2-thienylethynyl)- is a derivative of thiophene, a heterocyclic compound containing a sulfur atom. Thiophene derivatives are known for their aromatic properties and are widely used in organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives typically involves the functionalization of the thiophene ring. Common methods include:
Sonogashira Coupling: This reaction involves the coupling of an aryl or vinyl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Heck Reaction: This palladium-catalyzed reaction couples alkenes with aryl halides.
Suzuki Coupling: This reaction involves the coupling of boronic acids with aryl halides in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale catalytic processes, ensuring high yield and purity. The specific conditions and catalysts used can vary depending on the desired derivative.
Analyse Des Réactions Chimiques
Types of Reactions
Thiophene derivatives can undergo various chemical reactions, including:
Oxidation: Thiophene can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes.
Applications De Recherche Scientifique
Thiophene derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: Some thiophene derivatives exhibit biological activity and are studied for their potential as pharmaceuticals.
Medicine: Investigated for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Used in the production of conductive polymers, organic semiconductors, and dyes.
Mécanisme D'action
The mechanism of action of thiophene derivatives depends on their specific structure and application. In biological systems, they may interact with enzymes or receptors, affecting cellular pathways. In materials science, their electronic properties are exploited in the design of conductive materials.
Comparaison Avec Des Composés Similaires
Thiophene derivatives can be compared with other heterocyclic compounds like furan and pyrrole:
Furan: Contains an oxygen atom instead of sulfur. Generally less stable than thiophene.
Pyrrole: Contains a nitrogen atom. Often more reactive than thiophene.
Similar Compounds
- 2,5-Dimethylthiophene
- 2-Thiophenecarboxaldehyde
- Thiophene-2-carboxylic acid
Propriétés
Numéro CAS |
36687-69-1 |
|---|---|
Formule moléculaire |
C13H8S2 |
Poids moléculaire |
228.3 g/mol |
Nom IUPAC |
2-prop-1-ynyl-5-(2-thiophen-2-ylethynyl)thiophene |
InChI |
InChI=1S/C13H8S2/c1-2-4-12-8-9-13(15-12)7-6-11-5-3-10-14-11/h3,5,8-10H,1H3 |
Clé InChI |
ZGJINZFFSXDNKV-UHFFFAOYSA-N |
SMILES canonique |
CC#CC1=CC=C(S1)C#CC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


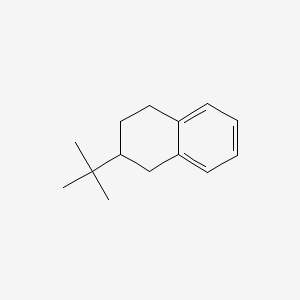
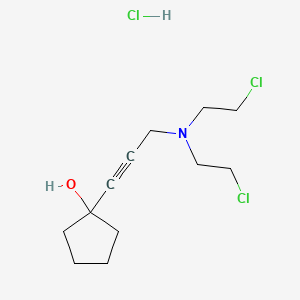
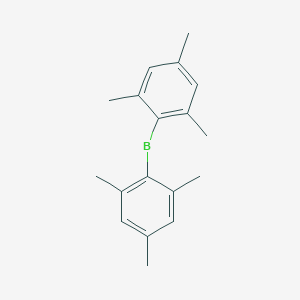


![1-(Dodecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14672264.png)

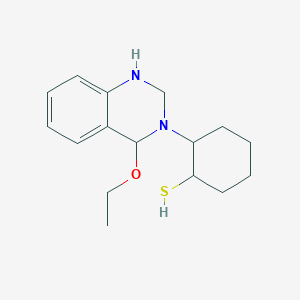
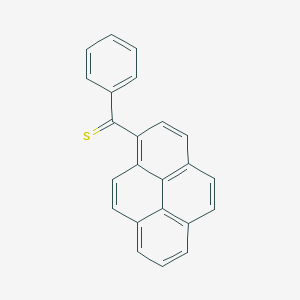

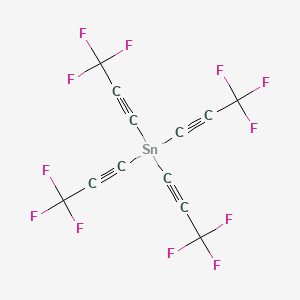

![(2S)-2-methylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14672311.png)
